Dibutyl tetrachlorophthalate

Description

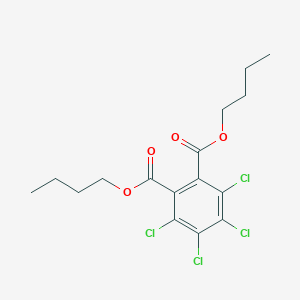

Structure

3D Structure

Properties

IUPAC Name |

dibutyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-10(16(22)24-8-6-4-2)12(18)14(20)13(19)11(9)17/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYWSKLOYGOGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062788 | |

| Record name | Dibutyl tetrachlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3015-66-5 | |

| Record name | 1,2-Dibutyl 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3015-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl tetrachlorophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003015665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl tetrachlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl tetrachlorophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL TETRACHLOROPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9B8SCS6G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Approaches

Esterification Processes for Dibutyl Tetrachlorophthalate

The general chemical equation is: C₆Cl₄(CO)₂O (Tetrachlorophthalic Anhydride) + 2 CH₃(CH₂)₃OH (n-Butanol) ⇌ C₆Cl₄(COOCH₂(CH₂)₂CH₃)₂ (Dibutyl tetrachlorophthalate) + H₂O

The choice of catalyst is critical in the synthesis of phthalate (B1215562) esters, influencing reaction rate, yield, and the purity of the final product. A variety of catalyst systems have been employed for this type of esterification.

Acid Catalysts : Traditional and widely used catalysts include strong mineral acids like sulfuric acid and hydrochloric acid, as well as sulfonic acids. google.comgoogle.com While effective and inexpensive, these catalysts can lead to side reactions, product discoloration, and equipment corrosion, necessitating a neutralization step during purification which generates significant wastewater. google.comgoogle.com

Organometallic Catalysts : To overcome the drawbacks of acid catalysts, organometallic compounds have been investigated and implemented. Tin and titanium-based catalysts are particularly notable.

Tin-Titanium Complexes : Unique catalyst complexes formed between a tin carboxylate (e.g., dibutyltin (B87310) diacetate) and a tetraalkyl or tetraaryl titanate have been shown to be highly efficient for esterification and transesterification reactions. google.com These complexes can produce polyesters with low acid numbers in relatively short reaction times. google.comgoogle.com

Tetra-n-butyltitanate (TnBT) : In the synthesis of the related compound Dibutyl phthalate (DBP), TnBT has demonstrated higher activity compared to other systems, achieving complete conversion of the anhydride (B1165640) precursor in shorter reaction times. tsijournals.com A key advantage of TnBT is its easy removal post-reaction; it can be hydrolyzed to polymeric titanium dioxide, a solid that is easily filtered from the product mixture. tsijournals.com

Lewis Acids : Mild Lewis acids, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper triflate (Cu(OTf)₂), have been shown to be highly efficient catalysts for decarboxylative esterification reactions at room temperature, even at low concentrations (e.g., 1 mol-%). organic-chemistry.org This method offers the advantage of producing only volatile by-products, simplifying the purification process. organic-chemistry.org

Table 1: Comparison of Catalyst Systems in Phthalate Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Mineral Acids | Sulfuric Acid (H₂SO₄) | Low cost, mature process, high yield. google.com | Causes side reactions, product discoloration, equipment corrosion, requires neutralization. google.comgoogle.com |

| Organometallic | Tin-Titanium Complexes, TnBT | High efficiency, shorter reaction times, can be easily removed by filtration after hydrolysis. google.comtsijournals.com | Higher cost compared to mineral acids. |

| Lewis Acids | Mg(ClO₄)₂, Cu(OTf)₂ | High efficiency at low concentrations and room temperature, simplified product purification due to volatile by-products. organic-chemistry.org | May be more expensive and sensitive to certain functional groups. organic-chemistry.org |

To maximize the yield and purity of Dibutyl tetrachlorophthalate, several reaction parameters must be carefully controlled. The synthesis is a reversible endothermic reaction, where the second esterification step is typically the rate-controlling step. google.com

Reactant Ratio : An excess of n-butanol is typically used to shift the reaction equilibrium towards the formation of the diester product. The excess alcohol can also serve as a water-carrying agent to remove the water formed during the reaction, further driving the process to completion. google.com

Temperature : The reaction is generally conducted at elevated temperatures, often under reflux, to increase the reaction rate. google.com For instance, a preparation method for DBP specifies a reaction temperature between 100-150°C for 16-20 hours. google.com

Catalyst Concentration : The amount of catalyst must be optimized. While a higher concentration can increase the reaction rate, it can also lead to more side products and increase the difficulty and cost of removal. For Lewis acid catalysts, concentrations as low as 1 mol-% have proven effective. organic-chemistry.org

Water Removal : Continuous removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side and achieve high conversion rates. This is often accomplished by using the excess alcohol as an azeotropic agent or by applying a vacuum.

Table 2: Key Parameters for Optimizing Dibutyl Tetrachlorophthalate Synthesis

| Parameter | Objective | Typical Conditions & Rationale |

| Temperature | Increase reaction rate | Refluxing at 100-150°C; balances reaction speed against potential side reactions. google.com |

| Reactant Ratio | Shift equilibrium to favor product | Excess n-butanol; also acts as a water-carrying agent. google.com |

| Catalyst | Accelerate the reaction | Selection based on efficiency, cost, and ease of removal (e.g., H₂SO₄, TnBT). google.comtsijournals.com |

| Water Removal | Drive reaction to completion | Azeotropic distillation with excess butanol or vacuum application. |

Industrial-Scale Production Techniques

On an industrial scale, the production of Dibutyl tetrachlorophthalate involves large-scale esterification processes designed for efficiency and high throughput. smolecule.com The process for the closely related Dibutyl phthalate (DBP) provides a relevant model. Raw materials, tetrachlorophthalic anhydride and n-butanol, are charged into a large reaction kettle. google.com A catalyst, commonly sulfuric acid in many industrial applications, is added to initiate the reaction. google.comgoogle.com

The mixture is heated for an extended period to ensure the reaction goes to completion. google.com After the esterification is complete, the crude product undergoes a multi-step refining process. This includes neutralizing the acidic catalyst with an alkaline solution (like sodium hydroxide), which creates a significant amount of wastewater, followed by several water washes. google.comgoogle.com Subsequently, the unreacted excess butanol is recovered, often via vacuum distillation, and recycled back into the process. google.com The final purification step may involve treatment with activated carbon for decolorization before the product is filtered to yield the finished Dibutyl tetrachlorophthalate. google.com Modern "green" production processes aim to replace the neutralization step with methods like using anion exchange materials to remove the acid catalyst, thereby avoiding the generation of large volumes of wastewater containing sodium sulfate (B86663). google.com

Exploration of Alternative Synthetic Pathways

While direct esterification is the dominant production method, the principles of chemical process development and route scouting encourage the exploration of alternative synthetic routes to potentially improve cost-effectiveness, environmental impact, or patentability. chiroblock.com

One alternative approach is transesterification . This involves the reaction between an ester and an alcohol to form a new ester and a new alcohol. google.com For example, a different tetrachlorophthalate ester (e.g., dimethyl tetrachlorophthalate) could be reacted with n-butanol in the presence of a suitable catalyst, such as the tin-titanium complexes also used in direct esterification, to yield Dibutyl tetrachlorophthalate. google.comgoogle.com

A synthetic route outlines the entire sequence of reactions, including all chemical intermediates and the specific reagents and conditions required at each stage. cognitoedu.org Developing a new route for a compound like Dibutyl tetrachlorophthalate would involve identifying different starting materials or intermediates and designing a sequence of reactions to achieve the target molecule, potentially avoiding the direct use of tetrachlorophthalic anhydride. chiroblock.comcognitoedu.org

Precursor Chemistry and Phthalonitrile (B49051) Derivatization

The primary precursor for the synthesis of Dibutyl tetrachlorophthalate is tetrachlorophthalic anhydride . smolecule.comgoogle.com This anhydride is itself a derivative of phthalic acid.

The broader field of phthalic acid derivative chemistry includes other important precursors, notably phthalonitriles. Substituted phthalonitriles are key starting materials for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with various applications. umich.edu The synthesis of these precursors often involves multiple steps. For example, a common method for introducing cyano groups is the Rosenmund-von Braun reaction, where an aryl halide is treated with copper(I) cyanide. umich.edu In a relevant example, 1,2-dibromo-4,5-bis(bromomethyl)benzene (B1624504) can undergo this reaction to form 1,2-bis(bromomethyl)-4,5-dicyanobenzene, a phthalonitrile precursor. umich.edu

The tetramerization of these substituted phthalonitrile precursors, often in the presence of a metal salt, leads to the formation of symmetrically substituted phthalocyanine (B1677752) complexes. umich.edu While not a direct pathway to Dibutyl tetrachlorophthalate, the chemistry of phthalonitrile derivatization showcases the versatility of phthalic acid-based precursors in constructing complex molecules and highlights the importance of precursor synthesis in organic chemistry. umich.edu

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Pathways of Dibutyl Tetrachlorophthalate

The hydrolysis of dibutyl tetrachlorophthalate involves the cleavage of its ester bonds to yield tetrachlorophthalic acid and butanol. smolecule.com This process can be catalyzed by either acids or bases. smolecule.com The chlorinated structure of dibutyl tetrachlorophthalate provides increased resistance to hydrolysis compared to non-chlorinated phthalates. smolecule.com

Under acidic conditions, the hydrolysis of dibutyl tetrachlorophthalate is a reversible process. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.orglibretexts.org The mechanism is the reverse of a Fischer esterification. chemistrysteps.com

The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds as follows: chemguide.co.uklibretexts.orgchemistrysteps.com

Protonation of the carbonyl oxygen: The carbonyl oxygen of the ester is protonated by the acid catalyst (specifically, the hydronium ion, H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.uklibretexts.org

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alkoxy group (—O-butyl). This converts the alkoxy group into a good leaving group (butanol).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling a molecule of butanol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product, tetrachlorophthalic acid.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemistrysteps.com The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com

The mechanism for base-catalyzed ester hydrolysis is as follows: chemistrysteps.commasterorganicchemistry.com

Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the alkoxy group (butoxide, CH₃(CH₂)₃O⁻) is eliminated.

Protonation (workup): In a final workup step, an acid is added to protonate the carboxylate salt to yield the final tetrachlorophthalic acid product.

Oxidation Mechanisms and Product Formation

Dibutyl tetrachlorophthalate can be oxidized by strong oxidizing agents. smolecule.com This reaction leads to the formation of tetrachlorophthalic acid. smolecule.com Common reagents used for this purpose include potassium permanganate (B83412) or chromic acid. smolecule.com The oxidation primarily targets the butyl ester side chains.

| Reactant | Oxidizing Agent | Major Product |

| Dibutyl tetrachlorophthalate | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | Tetrachlorophthalic acid |

Nucleophilic Substitution Reactions of the Chlorine Atoms

The chlorine atoms on the aromatic ring of dibutyl tetrachlorophthalate are susceptible to nucleophilic substitution. smolecule.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), is facilitated by the presence of the electron-withdrawing ester groups. pressbooks.pubmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

The SNAr mechanism generally proceeds in two steps: pressbooks.publibretexts.org

Nucleophilic attack and formation of a Meisenheimer complex: A nucleophile attacks the carbon atom bearing a chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate (the Meisenheimer complex), where the negative charge is delocalized over the aromatic ring and the electron-withdrawing substituents.

Loss of the leaving group: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group).

Common nucleophiles that can displace the chlorine atoms include amines and thiols, which would result in the formation of various substituted derivatives. smolecule.com The rate of these reactions is enhanced by the number of electron-withdrawing groups on the aromatic ring. pressbooks.pub

Complex Formation and Donor-Acceptor Interactions

Dibutyl tetrachlorophthalate can act as an electron acceptor in the formation of electron donor-acceptor (EDA) complexes. acs.org This property is due to the electron-deficient nature of the tetrachlorinated phthalate (B1215562) ring. The formation of these complexes can be studied using various techniques, including gas-liquid chromatography. acs.org

Gas-liquid chromatography (GLC) is a valuable technique for investigating the equilibria of complex formation in solution. acs.org In this method, a volatile solute (the electron donor) is passed through a chromatographic column containing a stationary phase composed of an inert solvent and a nonvolatile complexing agent, which in this case is dibutyl tetrachlorophthalate (the electron acceptor). acs.org The retention time of the volatile solute is dependent on the concentration of the complexing agent in the stationary phase, allowing for the determination of the equilibrium constant for the complex formation. acs.org

A study of the electron donor-acceptor interactions between dibutyl tetrachlorophthalate and volatile derivatives of furan, thiophene, and pyrrole (B145914) using GLC demonstrated the formation of 1:1 association complexes. acs.org The equilibrium constants and thermodynamic parameters for these interactions were determined over a temperature range of 60-100°C. acs.org

The table below summarizes the thermodynamic parameters for the formation of complexes between dibutyl tetrachlorophthalate (acceptor) and various donors, as determined by gas-liquid chromatography.

| Donor Compound | Equilibrium Constant (K) at 80°C (M⁻¹) | Enthalpy of Formation (ΔH°) (kcal/mol) | Entropy of Formation (ΔS°) (cal/mol·K) |

| Furan | 0.13 | -2.5 | -10.1 |

| 2-Methylfuran | 0.18 | -2.8 | -10.9 |

| Thiophene | 0.15 | -2.7 | -10.6 |

| 2-Methylthiophene | 0.20 | -3.0 | -11.4 |

| Pyrrole | 0.25 | -3.5 | -12.5 |

| N-Methylpyrrole | 0.30 | -3.8 | -13.3 |

Data adapted from a study on electron donor-acceptor complexes. acs.org

These findings illustrate the utility of gas-liquid chromatography in quantifying the thermodynamics of complex formation and understanding the nature of donor-acceptor interactions involving dibutyl tetrachlorophthalate. acs.org

Electron Donor-Acceptor Interactions with Volatile Heterocyclic Compounds

Dibutyl tetrachlorophthalate (DBTC) has been the subject of mechanistic investigations into its reactivity, particularly concerning its interactions with volatile heterocyclic compounds. These studies have revealed the formation of electron donor-acceptor (EDA) or charge-transfer complexes. In these complexes, DBTC functions as the electron acceptor, a role facilitated by the electron-withdrawing nature of the four chlorine atoms on the phthalate ring. The volatile heterocyclic compounds, in turn, act as electron donors.

Research in this area has utilized gas-liquid chromatography as a primary technique to study the thermodynamics of complex formation. acs.org This method allows for the determination of equilibrium constants for the formation of these EDA complexes in solution. An experimental study systematically investigated the interactions between DBTC and various volatile derivatives of furan, thiophene, and pyrrole. acs.org The findings from this research demonstrated a clear correlation between the stability of the formed complexes and the aromaticity of the heterocyclic donors. acs.org

The formation of these complexes is a result of the transfer of electron density from the electron-rich heterocyclic compound (donor) to the electron-deficient DBTC molecule (acceptor). The strength of this interaction, and thus the stability of the resulting complex, is influenced by the specific structural and electronic properties of the heterocyclic donor.

Table 1: Investigated Electron Donor-Acceptor Interactions

| Electron Acceptor | Electron Donor Class | Specific Donors Investigated |

|---|---|---|

| Dibutyl tetrachlorophthalate | Volatile Heterocyclic Compounds | Furan Derivatives |

| Thiophene Derivatives | ||

| Pyrrole Derivatives |

Detailed research findings have provided quantitative data on the equilibrium constants for the formation of these complexes. The stability of the complexes formed between dibutyl tetrachlorophthalate and various heterocyclic donors varies depending on the specific heterocycle.

Table 2: Relative Stability of Dibutyl Tetrachlorophthalate-Heterocycle Complexes

| Heterocyclic Donor | Relative Complex Stability |

|---|---|

| Pyrrole Derivatives | Higher |

| Thiophene Derivatives | Intermediate |

| Furan Derivatives | Lower |

The systematic study of these interactions provides valuable insights into the fundamental principles of molecular recognition and non-covalent bonding involving halogenated organic compounds. The correlation established between the equilibrium constants and the aromaticity of the heterocyclic donors underscores the electronic nature of these interactions. acs.org

Theoretical and Computational Studies of Dibutyl Tetrachlorophthalate

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of Dibutyl tetrachlorophthalate at a subatomic level. These computational tools offer insights into the molecule's stability, geometry, and spectroscopic properties.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two foundational ab initio methods used to approximate solutions to the Schrödinger equation for many-electron systems. dss.go.thacs.org HF theory approximates the electron-electron repulsion by considering each electron in the average field of all others, but it neglects the detailed electron correlation. acs.org DFT, on the other hand, calculates the total energy based on the electron density, incorporating electron correlation effects through various exchange-correlation functionals. electronicsandbooks.com This often makes DFT more accurate for predicting molecular properties in complex systems. electronicsandbooks.com

While specific HF and DFT studies exclusively on Dibutyl tetrachlorophthalate are not prominent in the reviewed literature, research on the parent compound, Dibutyl Phthalate (B1215562) (DBP), provides valuable insights. A comparative study on five common phthalic acid esters (PAEs), including DBP, utilized both HF and DFT (with B3LYP and B3PW91 hybrid methods) to calculate theoretical Raman spectra. acs.org The results indicated that DFT methods, particularly with the B3LYP functional and a 6-311G(d, p) basis set, achieved better agreement with experimental spectra than the HF method. acs.org This suggests that DFT is a more suitable and reliable tool for the theoretical analysis of this class of molecules, likely due to its superior handling of electron correlation. electronicsandbooks.comacs.org

Table 1: Comparison of Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

| Feature | Hartree-Fock (HF) | Density Functional Theory (DFT) |

| Basic Principle | Solves the Schrödinger equation using an approximation where each electron interacts with the average field of the others. | Calculates the total energy of the system as a functional of the total electron density. |

| Electron Correlation | Largely neglected; considers only the exchange interaction between electrons of the same spin. | Included through an exchange-correlation functional, which accounts for the correlated movement of electrons. |

| Computational Cost | Generally lower than highly correlated post-HF methods, but can be higher than DFT for large systems. | Often provides a good balance of accuracy and computational cost, making it popular for molecular systems. |

| Accuracy | Can be less accurate for properties sensitive to electron correlation, such as vibrational frequencies or reaction energies. | Often yields more accurate results for a wide range of molecular properties, depending on the chosen functional. electronicsandbooks.com |

The study of excited electronic states is crucial for understanding a molecule's photochemical behavior, such as its response to sunlight. When a molecule absorbs light, an electron is promoted to a higher energy orbital, creating an excited state. plos.org These states can be investigated using methods like Time-Dependent DFT (TD-DFT). The analysis of these states helps predict potential photochemical reactions and degradation pathways in the environment.

Thermodynamic Studies of Interactions and Solution Equilibria

The interactions of Dibutyl tetrachlorophthalate with other substances in solution are critical for understanding its transport and fate in the environment. A significant area of study involves its behavior as an electron acceptor in electron donor-acceptor (EDA) complexes.

A detailed thermodynamic study on the formation of EDA complexes between Dibutyl tetrachlorophthalate (the acceptor) and various volatile electron donors (derivatives of furan, thiophene, and pyrrole) was conducted using gas-liquid chromatography. researchgate.net This method allows for the determination of the equilibrium constants (K) for the 1:1 association of the donor and acceptor in solution. The study was performed over a temperature range of 60-100°C. researchgate.net The results demonstrated that Dibutyl tetrachlorophthalate is a strong electron acceptor, forming stable complexes with the studied donors. An excellent correlation was found between the measured equilibrium constants and the aromaticity of the donor compounds, confirming the nature of the charge-transfer interaction. researchgate.net

Table 2: Illustrative Thermodynamic Data for EDA Complex Formation with Dibutyl Tetrachlorophthalate at 80°C (Data derived from Eon et al., 1971)

| Electron Donor | Equilibrium Constant (K) (L/mol) | Enthalpy of Formation (ΔH) (kcal/mol) |

| Furan | 0.25 | -3.8 |

| 2-Methylfuran | 0.33 | -4.3 |

| Thiophene | 0.37 | -4.5 |

| 2-Methylthiophene | 0.49 | -5.0 |

| Pyrrole (B145914) | 1.02 | -6.5 |

Note: The values are approximate and serve to illustrate the relative interaction strengths as reported in the study. The negative enthalpy values indicate that the complex formation is an exothermic and favorable process.

Kinetic Modeling of Chemical and Environmental Transformations

Kinetic modeling is used to describe the rates and mechanisms of chemical reactions, such as the degradation of pollutants in the environment. r-project.org For phthalates, degradation is often initiated by highly reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) in advanced oxidation processes. ecetoc.orgnih.gov

While a specific kinetic model for Dibutyl tetrachlorophthalate was not found in the reviewed literature, studies on the degradation of other phthalates, such as Dibutyl Phthalate (DBP) and Diisobutyl Phthalate (DiBP), provide a clear framework. ecetoc.orgnih.gov The degradation kinetics often follow pseudo-first-order models, and the reaction pathways typically involve hydrogen abstraction from the alkyl chains or radical addition to the aromatic ring. ecetoc.orgnih.gov A theoretical study on DBP degradation initiated by •OH and SO₄•⁻ radicals found that the primary reaction channel is H-abstraction from the butyl groups. nih.gov The calculated rate constant for the reaction with •OH was significantly higher than with SO₄•⁻, suggesting that •OH-initiated transformation is a more dominant pathway in many environmental systems. nih.gov Such kinetic models are crucial for predicting the persistence and transformation of these compounds in soil and water. epa.gov

Quantitative Structure-Activity Relationships (QSAR) Development for Environmental Fate

Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the properties of a chemical, including its environmental fate and toxicity, based on its molecular structure. Developing a QSAR model involves creating a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint.

For phthalate acid esters (PAEs), QSAR models have been developed to predict their degradation rates in soil. One such study successfully created a QSAR model for a series of PAEs by combining quantum chemical parameters with soil properties. The model revealed that the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the charge on the carbonyl carbon atom (qC-) were the most significant molecular descriptors for predicting the degradation rate constant (logk). Furthermore, soil organic matter (SOM) was identified as a critical environmental variable.

Although a QSAR model developed solely for Dibutyl tetrachlorophthalate was not identified, its environmental fate can be assessed using such class-specific models. As a chlorinated phthalate, its properties would be compared to the training set of the model to ensure it falls within the model's applicability domain. The US Environmental Protection Agency (EPA) uses QSAR models and category approaches extensively to profile the hazards and fate of industrial chemicals, including estimating properties like biodegradability, soil sorption (Koc), and bioconcentration factor (BCF).

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures, making it an indispensable tool for the determination of DBTC. Gas and liquid chromatography, often coupled with mass spectrometry, are the most prominently used techniques.

Gas Chromatography (GC) with Mass Spectrometry (MS) and Other Detectors (ECD, FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like DBTC. restek.com The choice of detector is critical and is often dictated by the required sensitivity and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful combination for the identification and quantification of phthalates. restek.comcore.ac.uk The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, acting as a highly specific detector. nist.gov This technique offers excellent selectivity and sensitivity, allowing for the reliable identification of DBTC even in complex matrices. nih.gov For instance, a GC-MS method was developed for the analysis of 31 phthalates, including DBTC, in various sample matrices without the need for derivatization. oregonstate.edu The use of selected ion monitoring (SIM) mode can further enhance sensitivity and selectivity for target compounds. oregonstate.edu

Gas Chromatography with Electron Capture Detector (GC-ECD) is another highly sensitive technique, particularly for electronegative compounds such as halogenated substances. measurlabs.comscioninstruments.com Given that DBTC contains chlorine atoms, GC-ECD offers excellent sensitivity for its detection. scioninstruments.comredalyc.org The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. measurlabs.comchromatographyonline.com This method is noted for its high sensitivity but can be less specific than MS, sometimes requiring confirmation with a second, dissimilar column or by GC-MS. epa.gov

Gas Chromatography with Flame Ionization Detector (GC-FID) is a common and robust detector for organic compounds. youtube.comscioninstruments.com In an FID, the sample is burned in a hydrogen flame, producing ions that generate a current proportional to the amount of organic carbon. youtube.comlongdom.org While FID is a sensitive and widely applicable detector, it is not as selective as MS or ECD and may not provide structural information for definitive identification. youtube.comchromatographyonline.com However, for routine quantification where the identity of DBTC is already established, GC-FID can be a reliable and cost-effective option. researchgate.net

| Detector | Principle | Selectivity | Sensitivity | Key Findings/Applications |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio, providing structural information. nist.gov | High | High | Powerful for identification and quantification in complex matrices; SIM mode enhances sensitivity. restek.comoregonstate.edu |

| Electron Capture Detector (ECD) | Measures decrease in electron current due to electron-capturing analytes. measurlabs.comchromatographyonline.com | High for electronegative compounds (e.g., halogenated). scioninstruments.com | Very High | Excellent for trace analysis of chlorinated compounds like DBTC; may require confirmation. redalyc.orgepa.gov |

| Flame Ionization Detector (FID) | Measures ions produced during combustion of organic compounds in a hydrogen flame. youtube.comlongdom.org | General for organic compounds. | High | Robust and reliable for routine quantification of known organic compounds. chromatographyonline.comresearchgate.net |

Liquid Chromatography (LC) and LC-MS Coupling

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), provides a powerful alternative to GC-MS, especially for less volatile or thermally labile compounds. core.ac.uknih.gov LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. youtube.comnih.gov This technique is valuable for analyzing a wide range of compounds in various matrices, including biological samples. nih.govyoutube.com High-resolution LC-MS/MS can provide even more detailed structural information, aiding in the definitive identification of compounds in complex mixtures. frontiersin.org

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a versatile and cost-effective separation technique that can be used for the qualitative and quantitative analysis of a wide range of substances, including phthalates. nih.govsigmaaldrich.com In TLC, a sample is spotted onto a thin layer of adsorbent material, and a solvent (mobile phase) moves up the plate, separating the components based on their differential partitioning between the stationary and mobile phases. sigmaaldrich.com A method for the simultaneous determination of four phthalates, including dibutyl phthalate (B1215562), in plastic food-packaging bags using TLC has been developed. nih.gov While not as sensitive or high-resolution as GC or LC, TLC can be a useful screening tool, especially in resource-limited settings. iaea.orgwho.int

Spectroscopic and Immunochemical Approaches

Spectroscopic techniques provide information about the interaction of electromagnetic radiation with a sample, offering insights into molecular structure and concentration.

Infrared (IR) Spectrophotometry

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. caltech.edulibretexts.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. mlsu.ac.in The resulting IR spectrum is a unique "fingerprint" of the molecule. mlsu.ac.in For DBTC, the IR spectrum would show characteristic absorption bands corresponding to the ester functional group (C=O and C-O stretching) and the chlorinated aromatic ring. While IR spectroscopy is excellent for structural elucidation, it is generally less sensitive than chromatographic methods for quantitative analysis. caltech.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. dergipark.org.tr This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated double bonds. pan.olsztyn.pl Dibutyl tetrachlorophthalate, with its chlorinated benzene (B151609) ring, is expected to absorb in the UV region. For instance, dibutyl phthalate has been shown to absorb UV light at specific wavelengths. researchgate.net While UV-Vis spectroscopy can be used for quantification, its selectivity can be limited in complex mixtures where multiple components absorb at similar wavelengths. researchgate.net

| Technique | Principle | Information Provided | Key Findings/Applications |

|---|---|---|---|

| Infrared (IR) Spectrophotometry | Measures the absorption of infrared radiation, causing molecular vibrations. mlsu.ac.in | Functional group identification. libretexts.org | Provides a molecular "fingerprint" for structural elucidation. caltech.edu |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by chromophores. dergipark.org.tr | Quantification and detection of compounds with aromatic rings or conjugated systems. pan.olsztyn.pl | Useful for quantification, though selectivity can be a limitation in complex mixtures. researchgate.netresearchgate.net |

Fluorescence Polarization Immunoassay (FPIA)

A review of the scientific literature did not yield specific applications of Fluorescence Polarization Immunoassay (FPIA) for the detection and quantification of Dibutyl tetrachlorophthalate. While FPIA methods have been developed for other phthalates, such as Dibutyl Phthalate (DBP), specific immunoreagents and protocols for the chlorinated analogue, DBTP, are not documented in the available search results.

Sample Preparation and Preconcentration Strategies

Sample preparation is a critical step in the analysis of Dibutyl tetrachlorophthalate, as it is often present at trace levels in complex matrices. The primary goals of sample preparation are to extract the analyte from the sample matrix, concentrate it, and remove interfering substances. uprm.edunih.gov A significant challenge in phthalate analysis is the potential for contamination from laboratory equipment, solvents, and materials, which must be meticulously controlled. uprm.eduepa.gov

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a common technique for cleaning up sample extracts before chromatographic analysis. However, the materials used in SPE cartridges can be a source of phthalate contamination. For instance, studies on general phthalate analysis have shown that Florisil cartridges can leach phthalates, with some esters being detected in method blanks at significant levels. epa.gov This necessitates rigorous cleaning of all materials and running method blanks to ensure that detected analytes originate from the sample and not the preparation process. epa.gov While specific SPE protocols for Dibutyl tetrachlorophthalate are not detailed, methods developed for other phthalates, such as EPA Method 8061A, provide a framework that could be adapted. epa.gov This typically involves conditioning the cartridge, loading the sample extract, washing away interferences, and eluting the target analytes with an appropriate solvent.

Headspace Analysis Methods

Headspace analysis is a technique used for the analysis of volatile and semi-volatile organic compounds. dss.go.thscribd.com Gas chromatography coupled with headspace analysis has been cited as a relevant application for characterizing chemical equilibria, with Di-n-butyl tetrachlorophthalate being mentioned in this context as a liquid phase for GC identification of hydrocarbons. dss.go.th This suggests that DBTP has suitable volatility for headspace analysis, where volatile components from a liquid or solid sample are allowed to equilibrate in the gas phase (headspace) of a sealed vial before being sampled and injected into a GC system. dss.go.th

Purge-and-Trap Techniques

The purge-and-trap technique is a dynamic method for concentrating volatile organic compounds from aqueous samples. egyankosh.ac.inepa.gov An inert gas is bubbled through the sample, stripping the volatile compounds, which are then captured on an adsorbent trap. The trap is subsequently heated to desorb the analytes into a gas chromatograph. epa.gov This method is noted for its applicability in concentrating organic pollutants from water samples for GC analysis and can achieve very low detection limits, making it suitable for trace environmental analysis. egyankosh.ac.inepa.gov

Extraction Procedures from Diverse Matrices (e.g., water, oils, lipids, biological samples)

The selection of an extraction procedure for Dibutyl tetrachlorophthalate is highly dependent on the sample matrix.

Water Samples: For aqueous matrices, liquid-liquid extraction (LLE) is a common approach. EPA methods for other phthalates suggest extraction with solvents like methylene (B1212753) chloride at a neutral pH (5 to 7) to prevent hydrolysis. epa.gov Solvent extraction using cyclohexane (B81311) has also been noted for concentrating organic pollutants from water. egyankosh.ac.in

Solid Samples (e.g., soil, sediments): Solid samples are typically extracted using solvent mixtures. Effective solvent systems for phthalates include methylene chloride/acetone (1:1) or hexane/acetone (1:1), often employing techniques like Soxhlet extraction. epa.gov Paper thimbles and filters used in these extractions must be thoroughly pre-cleaned to avoid contamination. epa.gov

Oils, Lipids, and Complex Matrices (e.g., cosmetics, biological tissues): For complex, high-lipid matrices such as cosmetics (creams, milks), a liquid-liquid extraction with a solvent like tert-butyl methyl ether (TBME) can be employed to separate the analytes from the bulk matrix. nih.gov For simpler cosmetic products, direct dilution in a solvent like ethanol (B145695) may be sufficient. nih.gov For biological samples, solubility information is key; if the analyte is soluble in a specific solvent (e.g., ethanol) and interfering materials are not, a simple extraction may suffice. wordpress.com Techniques like ultrasound vortex-assisted dispersive liquid-liquid microextraction (UVA-DLLME) have also been developed for extracting phthalates from complex food matrices like honey. nih.gov

Table 1: Summary of General Extraction Methods for Phthalates Applicable to Dibutyl Tetrachlorophthalate Analysis

| Matrix Type | Extraction Technique | Solvents | Key Considerations | Reference |

|---|---|---|---|---|

| Water | Liquid-Liquid Extraction (LLE) | Methylene Chloride | Maintain neutral pH (5-7) to prevent hydrolysis. | epa.gov |

| Water | Liquid-Liquid Extraction (LLE) | Cyclohexane | Effective for concentrating organic pollutants. | egyankosh.ac.in |

| Water | Purge-and-Trap | Inert Gas (e.g., Helium, Nitrogen) | Suitable for volatile compounds, provides low detection limits. | egyankosh.ac.inepa.gov |

| Solid Samples | Soxhlet Extraction | Methylene Chloride/Acetone (1:1) | Methylene chloride/acetone is often more effective. | epa.gov |

| Solid Samples | Soxhlet Extraction | Hexane/Acetone (1:1) | Alternative solvent system. | epa.gov |

| Oils/Lipids/Cosmetics | Liquid-Liquid Extraction (LLE) | tert-Butyl Methyl Ether (TBME) | For complex matrices like creams and milks. | nih.gov |

| Oils/Lipids/Cosmetics | Direct Dilution | Ethanol | For simpler matrices. | nih.gov |

| Food (Honey) | UVA-DLLME | Benzene (extractant), Acetonitrile (disperser) | Microextraction technique for complex food samples. | nih.gov |

Method Validation Parameters and Performance Assessment

The validation of an analytical method ensures that it is suitable for its intended purpose. For chromatographic methods used to quantify Dibutyl tetrachlorophthalate, several key parameters must be assessed.

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov In GC/MS, this is achieved by comparing both the retention time and the mass spectrum of the analyte in the sample to that of a known standard.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A typical validation for phthalates shows acceptable linearity with correlation coefficients (r²) greater than 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For phthalates, GC/MS methods can achieve LOQs in the sub-ng/mL range. nih.gov

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results to the true value. For phthalate analysis in cosmetics, validation criteria for precision and accuracy are often based on in-house specifications. nih.gov

Robustness: This parameter measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A critical aspect of performance assessment for any phthalate analysis is accounting for and minimizing background contamination. The ubiquitous nature of phthalates in laboratory environments means that rigorous controls, such as the analysis of solvent and method blanks, are essential for generating reliable quantitative data. uprm.eduepa.gov

Table 2: Dibutyl Tetrachlorophthalate in Gas Chromatography Applications

| Application | Role of Dibutyl Tetrachlorophthalate | Recommended For | Reference |

|---|---|---|---|

| Gas-Liquid Chromatography | Stationary Phase | Separation of aromatic hydrocarbons. | dss.go.thegyankosh.ac.in |

| Gas Chromatography | Stationary Phase | Separation of halogenated compounds. | scribd.com |

| Gas Chromatography | Stationary Phase | General use, nonpolar applications. | wordpress.comwordpress.com |

| Gas Chromatography | Stationary Phase | Analysis of exo- and endo-tricyclo[4.2.1.02,6]nonanes. | dss.go.th |

Linearity and Calibration Curve Development

Linearity is a critical parameter in analytical method validation, demonstrating that the instrument's response is directly proportional to the concentration of the analyte over a specified range. ms-editions.cl This is established by creating a calibration curve, which involves analyzing a series of standard solutions of known concentrations. The instrument's response (e.g., peak area in a chromatogram) is plotted against the corresponding concentration, and a linear regression is applied to the data points. demarcheiso17025.com

For the analysis of phthalates, a calibration curve is typically constructed using multiple concentration levels. For instance, in a method developed for Dibutyl phthalate (DBP) in water, a six-point calibration curve was established over a concentration range of interest, yielding a correlation coefficient (R²) value greater than 0.99, which indicates excellent linearity. e3s-conferences.org Similarly, for the analysis of other phthalates, linear ranges have been established from 1 to 1000 µg/L with R² values exceeding 0.99. nih.gov

The acceptance criterion for linearity is typically a correlation coefficient (r) of 0.99 or greater, or a coefficient of determination (R²) of 0.995 or greater. For a method analyzing DBP, a target R² of ≥ 0.999 was set for a concentration range of 80% to 120% of the target concentration. demarcheiso17025.com

While a specific calibration curve for Dibutyl tetrachlorophthalate is not detailed in the available literature, the methods used for other phthalates, including chlorinated ones, serve as a template. A typical approach would involve preparing standard solutions of Dibutyl tetrachlorophthalate in a suitable solvent, analyzing them by GC-MS, and constructing a calibration curve to establish the linear range and correlation coefficient.

Table 1: Representative Linearity Data for Phthalate Analysis

| Compound/Method | Concentration Range | Number of Points | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| Dibutyl phthalate (DBP) | 0 to 7.5 mg/L | 6 | > 0.99 | e3s-conferences.org |

| Dimethyl phthalate (DMP) | 1 to 1000 µg/L | Not Specified | > 0.99 | nih.gov |

| Diethyl phthalate (DEP) | 1 to 1000 µg/L | Not Specified | > 0.99 | nih.gov |

| General Requirement | 80% to 120% of target | 6 | ≥ 0.999 | demarcheiso17025.com |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. und.edueflm.eu These parameters are crucial for determining the sensitivity of an analytical method, especially for trace-level analysis in environmental and biological samples. researchgate.net

LOD and LOQ can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. und.edu

Table 2: Representative LOD and LOQ Data for Phthalates and Related Compounds

| Compound | Matrix | LOD | LOQ | Analytical Method | Source |

|---|---|---|---|---|---|

| Dimethyl tetrachlorophthalate (DCPA) | Celery, Spinach | 0.7 ppb (µg/kg) | Not Specified | Not Specified | epa.gov |

| Dibutyl phthalate (DBP) | Water | 0.02 mg/L | 0.053 mg/L | GC-FID | e3s-conferences.org |

| Benzylbutyl phthalate | Wastewater | Not Specified | 400 ng/L | GC-MS | nih.gov |

| 4-Nonylphenol (related EDC) | Wastewater | Not Specified | 20 ng/L | GC-MS | nih.gov |

Recovery Studies and Precision Evaluation

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of a known amount of analyte (a spike) that can be successfully extracted and measured from a sample matrix. Precision evaluates the repeatability of the method, typically expressed as the relative standard deviation (RSD) of multiple measurements. demarcheiso17025.comresearchgate.net

For a method to be considered reliable, it must demonstrate both high recovery and good precision. In a study on chlorinated derivatives of phthalates, recoveries for spiked samples were consistently between 95% and 105%. nih.gov Another study on DBP in water showed mean recoveries ranging from 97% to 127%. e3s-conferences.org

Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net For the analysis of chlorinated phthalate derivatives, the intra- and inter-day variability was found to be under 5%. nih.gov For DBP analysis, the precision, measured as RSD, was below 11% across all tested concentration levels. e3s-conferences.org

These values indicate that analytical methods for phthalates, including chlorinated ones, can achieve high levels of accuracy and precision, which would be the expected standard for a validated method for Dibutyl tetrachlorophthalate.

Table 3: Representative Recovery and Precision Data for Phthalate Analysis

| Compound/Method | Matrix | Concentration Levels | Mean Recovery (%) | Precision (RSD %) | Source |

|---|---|---|---|---|---|

| Chlorinated Phthalate Derivatives | Wastewater | Spiked Samples | 95 - 105 | < 5 | nih.gov |

| Dibutyl phthalate (DBP) | Water | 0.05 - 7.5 mg/L | 97 - 127 | < 11 | e3s-conferences.org |

Industrial Applications and Polymer Science Research

Functionality as a Plasticizer in Polymeric Materials

Plasticizers are non-volatile organic substances added to polymers to improve their flexibility, extensibility, and processability. specialchem.com They work by reducing the intermolecular forces between polymer chains, which in turn lowers the glass transition temperature (Tg), melt viscosity, and elastic modulus of the final product. specialchem.comabo.fi Dibutyl tetrachlorophthalate's role as a plasticizer is particularly noted in the production of flexible plastics. smolecule.com

The introduction of a plasticizer like DBTC into a polymer matrix significantly alters its mechanical properties. By positioning themselves between polymer chains, plasticizer molecules reduce the cohesive forces, allowing for greater chain mobility. abo.fi This increased mobility translates into a softer, more deformable material. abo.fi

For instance, studies on epoxy resins have shown that the addition of dibutyl phthalate (B1215562) (DBP), a related compound, can improve toughness. researchgate.net While specific data on DBTC is limited in the provided search results, the general principle of plasticization suggests that it would increase the flexibility and elongation of polymers it is mixed with. Research on other plasticizers demonstrates a clear trend: as plasticizer concentration increases, the ultimate tensile strength of the material tends to decrease, while its elasticity increases. abo.fi This trade-off is a critical consideration in formulating plasticized polymers for specific applications.

Table 1: General Effects of Plasticizers on Polymer Mechanical Properties

| Mechanical Property | Effect of Plasticizer Addition | Rationale |

| Flexibility | Increased | Reduced intermolecular forces allow polymer chains to move more freely. abo.fi |

| Elongation at Break | Increased | The material can stretch more before fracturing due to enhanced chain mobility. studylib.net |

| Tensile Strength | Decreased | The presence of plasticizer molecules weakens the overall cohesive energy of the polymer matrix. abo.fi |

| Hardness | Decreased | The material becomes softer and more pliable. specialchem.com |

| Glass Transition Temperature (Tg) | Lowered | Less thermal energy is required to transition the polymer from a rigid to a rubbery state. specialchem.com |

This table presents generalized trends based on the function of plasticizers. Specific values for Dibutyl tetrachlorophthalate would require dedicated experimental data.

The effectiveness of a plasticizer is heavily dependent on its compatibility with the host polymer. nih.gov Compatibility, in this context, refers to the miscibility and solubility of the plasticizer within the polymer matrix. nih.gov For a plasticizer to be effective, it must be well-dispersed and form stable interactions with the polymer chains. nih.gov The chlorinated nature of DBTC can influence its compatibility with different types of polymers.

Good compatibility ensures that the plasticizer does not 'bleed' or migrate out of the polymer over time, which would lead to a loss of flexibility and could compromise the material's long-term performance. kinampark.com The interactions between the plasticizer and the polymer chains, which can include hydrogen bonds and van der Waals forces, are crucial for maintaining a stable, homogeneous system. nih.gov The selection of a plasticizer is therefore a critical step in designing a polymer system with desired properties and longevity. nih.gov

Formulation Science in Coatings and Adhesives

Dibutyl tetrachlorophthalate is also utilized in the formulation of coatings and adhesives. smolecule.com In these applications, it contributes to the final product's flexibility and adhesion properties.

Rheology modifiers are essential additives in coatings and adhesives, as they control the flow behavior and consistency of the liquid formulation. basf.comtriadachem.com Plasticizers can act as rheological modifiers by reducing the viscosity of the polymer melt or solution, making it easier to process and apply. specialchem.comkinampark.com This is particularly important for achieving a smooth and uniform coating layer.

The addition of a plasticizer can also impart thixotropic properties to a formulation. triadachem.com A thixotropic fluid exhibits shear-thinning behavior, meaning its viscosity decreases under stress (e.g., during brushing or spraying) and increases at rest. l-i.co.uk This allows for easy application followed by good sag (B610663) resistance on vertical surfaces. basf.com

In adhesives, plasticizers like DBTC can improve bonding performance. melacoll.com By increasing the flexibility and fluidity of the adhesive, the plasticizer helps it to wet the substrate more effectively, leading to better surface contact and improved adhesion. melacoll.com

The choice of plasticizer can also influence the adhesive's tackiness and its compatibility with different substrates. kinampark.com For example, in some formulations, the plasticizer can help to create a tacky surface, which is desirable for pressure-sensitive adhesives. kinampark.com However, the migration of plasticizers can also negatively affect the adhesion of paints applied over a sealant, making careful formulation essential. kinampark.com

Niche Applications in Specialized Industrial Products

Beyond its primary role as a plasticizer in bulk plastics, coatings, and adhesives, phthalates like DBTC find use in a variety of specialized industrial products. For instance, related phthalates are used in:

Sealants: To decrease the glass transition temperature and improve flexibility. kinampark.com

Inks: As a component in certain ink formulations. studylib.net

Dental materials: In applications such as tissue conditioners and dental cements. kinampark.com

The unique properties of DBTC, particularly its enhanced stability due to chlorination, may make it suitable for applications where resistance to environmental degradation is critical. smolecule.com However, detailed information on specific niche applications of DBTC was not prevalent in the provided search results.

Mitigation of Plasticizer Migration and Volatilization in Material Design

The migration and volatilization of plasticizers, such as dibutyl tetrachlorophthalate, from polymer matrices are significant concerns in material science, impacting product longevity, performance, and safety. These processes involve the diffusion of plasticizer molecules from the bulk of the material to its surface, followed by their release into the surrounding environment. The rate of this loss is influenced by a variety of factors including the chemical nature of the polymer and plasticizer, temperature, and the external environment. oaepublish.comnih.gov

Research into mitigating plasticizer loss is crucial for developing more durable and stable materials. Strategies primarily focus on enhancing the compatibility and interaction between the plasticizer and the polymer matrix, thereby reducing the driving force for migration.

Research Findings on Mitigation Strategies

While specific research focusing exclusively on the mitigation of dibutyl tetrachlorophthalate migration is limited in publicly available literature, general principles derived from studies on similar phthalate plasticizers, such as dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), provide valuable insights. The primary strategies to reduce plasticizer migration and volatilization can be broadly categorized into two main approaches: the use of alternative, less mobile plasticizers and the modification of the polymer-plasticizer system to create stronger interactions.

Alternative Plasticizers: One common approach is the substitution of low molecular weight plasticizers with higher molecular weight or polymeric plasticizers. These larger molecules have significantly lower diffusion coefficients within the polymer matrix, which inherently reduces their migration and volatilization rates. nih.gov For instance, studies have shown that the migration of tri-2-ethylhexyl trimellitate (TOTM) is substantially lower than that of DEHP from PVC tubing. nih.gov While not specific to dibutyl tetrachlorophthalate, this principle suggests that higher molecular weight analogues could offer a viable mitigation strategy.

Enhanced Polymer-Plasticizer Interactions: A more advanced approach involves creating stronger, more permanent bonds between the plasticizer and the polymer. This can be achieved through several methods:

Covalent Bonding: A highly effective method to prevent migration is to covalently bond the plasticizer molecule to the polymer backbone. This essentially makes the plasticizer a permanent part of the polymer structure, eliminating its ability to leach out. Research has explored the synthesis of polymerizable plasticizers that can be incorporated into the polymer during polymerization. researchgate.net This "internal plasticization" offers a permanent solution to migration. researchgate.net While specific examples for dibutyl tetrachlorophthalate are not readily available, this remains a key theoretical approach.

Increased Physical Interactions: Enhancing the physical interactions, such as hydrogen bonding or van der Waals forces, between the plasticizer and the polymer can also reduce migration. This can be achieved by modifying either the plasticizer or the polymer to include functional groups that promote these interactions.

Cross-linking: Creating a cross-linked polymer network can physically entrap the plasticizer molecules, hindering their movement and subsequent migration. The density of the cross-linking can be tailored to control the diffusion rate of the plasticizer.

Factors Influencing Migration and Volatilization

Several factors have been identified that influence the rate of plasticizer migration and volatilization from polymer matrices. Understanding these factors is critical for designing effective mitigation strategies.

| Factor | Influence on Migration and Volatilization | Research Findings |

| Temperature | Higher temperatures increase the kinetic energy of plasticizer molecules, leading to higher diffusion rates and increased volatilization. | Studies on DBP have shown that leaching is significantly enhanced at higher temperatures. researchgate.net |

| Plasticizer Molecular Weight | Lower molecular weight plasticizers generally exhibit higher migration and volatilization rates due to greater mobility within the polymer matrix. nih.govmst.dk | Comparative studies show that higher molecular weight phthalates have lower migration rates than lower molecular weight ones like DBP. nih.gov |

| Polymer Matrix Properties | The type of polymer, its crystallinity, and density all affect plasticizer migration. Amorphous and less dense polymers generally allow for easier diffusion. | The leaching of additives is influenced by the permeability of the polymer structure. oaepublish.com |

| Contact Medium | The nature of the medium in contact with the plastic (e.g., air, water, solvents) significantly impacts migration. Lipophilic or solvent-like media can accelerate the leaching process. nih.govnih.gov | The migration of plasticizers from PVC is dependent on the nature of the simulant it comes into contact with. nih.gov |

| Surface Area to Volume Ratio | Materials with a higher surface area to volume ratio, such as thin films or small particles, will exhibit a faster overall rate of plasticizer loss. | Smaller plastic fragments have a larger surface-area-to-volume ratio, which can facilitate the release of additives. researchgate.net |

It is important to note that while these general principles are well-established for common phthalate plasticizers, dedicated research and specific data for dibutyl tetrachlorophthalate are necessary to develop and validate effective mitigation strategies for this particular compound.

Environmental Dynamics and Degradation Pathways

Environmental Occurrence and Distribution Studies

Phthalates can enter the atmosphere and exist in both vapor and particulate phases. The distribution between these phases depends on factors like temperature; higher temperatures favor the gas phase. Atmospheric transport can occur over long distances, followed by removal from the atmosphere through wet deposition (rain) and dry deposition. The photo-oxidation half-life for DBP in the air is estimated to range from 7.4 hours to 3.1 days, suggesting it is not highly persistent in the atmosphere.

Phthalates are frequently detected in aquatic environments due to sources like wastewater discharge and urban runoff. Studies on DBP have reported its presence in surface water, groundwater, and sediment. In surface waters, a significant portion of DBP (over 75%) tends to remain in the water fraction rather than adsorbing to suspended solids. However, phthalates can accumulate in sediments, which may act as both a sink and a long-term source of contamination.

Data from various studies on DBP concentrations in Canadian waters illustrate the range of contamination levels found in the environment.

| Location/Study | Medium | Concentration Range (µg/L) | Average/Mean Concentration (µg/L) |

| Alberta (1985-1988) | Surface Water | <1 to 2 | - |

| Alberta (1985-1986) | Surface Water | ≤1.0 to 7.2 | <1.0 |

| Alberta (1985-1986) | Groundwater | Up to 1.0 | <1.0 |

| Alberta (Halina, 1993) | Raw Surface Water | - | <1 (max of 4) |

| St. Clair River, ON (OME, 1992a) | Intake Water | - | 1.4 |

Note: This table presents data for Dibutyl Phthalate (B1215562) (DBP), not Dibutyl tetrachlorophthalate.

The bioaccumulation of phthalates in living organisms is a documented phenomenon. Although specific data for Dibutyl tetrachlorophthalate is absent, DBP has been detected in a variety of biota. For instance, studies have found DBP in freshwater algae such as Scenedesmus obliquus and Chlorella pyrenoidosa. It has also been identified in fish from the Great Lakes, with concentrations in fillets of long-nose suckers and rainbow trout reaching 8.1 µg/g and 5.4 µg/g, respectively. Furthermore, DBP has been detected in the eggs of birds like double-crested cormorants and herring gulls, indicating its transfer through the food web.

| Organism | Sample Type | Location | Concentration (µg/g wet weight) | Reference |

| Long-nose sucker | Fillet | Lake Superior | 8.1 | |

| Rainbow trout | Fillet | Lake Superior | 5.4 | |

| Various Fish | - | U.S. Great Lakes Harbors | <0.02 to 35 | |

| Double-crested cormorants | Eggs | - | Detected | |

| Herring gulls | Eggs | - | Detected |

Note: This table presents data for Dibutyl Phthalate (DBP), not Dibutyl tetrachlorophthalate.

Biotic Degradation Mechanisms and Microbial Metabolism

Microbial activity is a primary driver for the breakdown of Dibutyl Tetrachlorophthalate in the environment. Various microorganisms have demonstrated the ability to metabolize phthalates, although the presence of chlorine atoms in the aromatic ring of DBTCP influences the degradation pathway and rate.

Biodegradation by Bacterial Consortia and Isolated Strains (e.g., Pseudomonas sp., Comamonas sp.)

Bacterial consortia and specific isolated strains, particularly from the genera Pseudomonas and Comamonas, are well-documented for their ability to degrade phthalate esters. mdpi.comresearchgate.net While much of the research has focused on non-chlorinated phthalates like dibutyl phthalate (DBP), the metabolic pathways provide a framework for understanding the biodegradation of their chlorinated counterparts.

The initial step in the bacterial degradation of phthalate esters is the enzymatic hydrolysis of the ester bonds. nih.gov This process is typically carried out by esterases, leading to the formation of the monoester (monobutyl tetrachlorophthalate) and subsequently tetrachlorophthalic acid and butanol. smolecule.com

Once the ester bonds are cleaved, the degradation of the aromatic ring commences. Pseudomonas and Comamonas species are known to degrade a variety of aromatic compounds, including halogenated ones. rsc.orgscispace.com The degradation of the tetrachlorophthalic acid ring likely proceeds through hydroxylation, where dioxygenase enzymes introduce hydroxyl groups onto the aromatic ring. This step is crucial for destabilizing the ring structure, making it susceptible to cleavage. For instance, Pseudomonas aeruginosa has been shown to hydroxylate phthalate to 3,4-dihydro-3,4-dihydroxyphthalate. nih.gov A similar mechanism is expected for tetrachlorophthalic acid, leading to chlorinated dihydroxy intermediates. Following ring cleavage, the resulting aliphatic acids are further metabolized and can enter central metabolic cycles like the Krebs cycle. nih.gov

Studies have shown that some bacterial consortia can completely mineralize high concentrations of DBP. For example, a consortium containing Gordonia sp. and Pseudomonas sp. was able to degrade a mixture of phthalates, including DBP, at high concentrations. researchgate.net The ability of Comamonas sp. to degrade various aromatic compounds, including those with nitro groups and halogens, further supports their potential role in the breakdown of chlorinated phthalates. scispace.comnih.gov

Enzymatic Biotransformation Pathways

The biotransformation of Dibutyl Tetrachlorophthalate is a multi-step process mediated by specific microbial enzymes. The key enzymatic reactions involved are hydrolysis and oxidation.

The initial and often rate-limiting step is the hydrolysis of the ester linkages, catalyzed by enzymes known as esterases or lipases. d-nb.info This enzymatic action results in the release of the butanol side chains and the formation of tetrachlorophthalic acid. smolecule.com

Following hydrolysis, the degradation of the stable, chlorinated aromatic ring is initiated by powerful oxidative enzymes, primarily dioxygenases. nih.gov These enzymes incorporate molecular oxygen into the aromatic ring, creating dihydroxylated intermediates. This hydroxylation is a critical activation step that prepares the ring for cleavage. In the case of tetrachlorophthalic acid, this would result in a chlorinated dihydroxyphthalate. Subsequent enzymatic steps would involve ring cleavage, likely through a meta-cleavage pathway as observed in the degradation of other aromatic compounds by bacteria like Comamonas testosteroni. nih.gov The resulting ring-fission products are then further metabolized into central metabolic intermediates.

De-esterification: Dibutyl tetrachlorophthalate → Monobutyl tetrachlorophthalate + Butanol (catalyzed by esterases)

Hydrolysis: Monobutyl tetrachlorophthalate → Tetrachlorophthalic acid + Butanol (catalyzed by esterases)

Dihydroxylation: Tetrachlorophthalic acid → Dihydroxylated tetrachlorophthalate intermediate (catalyzed by dioxygenases)

Ring Cleavage: Dihydroxylated intermediate → Aliphatic acid products (catalyzed by dioxygenases)

Further Metabolism: Aliphatic acids → Krebs Cycle intermediates

Biosynthesis and Natural Occurrence in Microbial Systems (e.g., Sphingomonas sanguinis DM, Fungi)

While many synthetic organohalogens are considered pollutants, nature itself produces a vast array of over 5,000 halogenated organic compounds. frontiersin.orgsemanticscholar.orgresearchgate.net This biosynthesis is carried out by a diverse range of organisms, including bacteria, fungi, marine algae, and plants. frontiersin.orgnih.gov

Bacteria from the genus Sphingomonas are known for their metabolic versatility, including the degradation of various aromatic compounds and the production of secondary metabolites. nih.gov A study on Sphingomonas sanguinis DM, a rhizosphere bacterium, led to the isolation of n-dibutyl phthalic acid from its ethyl acetate (B1210297) fraction. nih.gov Although this is the non-chlorinated analogue, it points to the involvement of phthalates in the metabolism of this bacterial genus. Furthermore, genes for halogenating enzymes have been identified in Sphingomonas, indicating their potential to produce organohalogens. sciencedaily.com

Fungi are also significant producers of natural products, including halogenated metabolites. semanticscholar.org Various fungal species have been shown to degrade DBP, and some are known to biosynthesize other types of organohalogens. nih.govresearchgate.net For example, the degradation of Rose Bengal dye by Aspergillus niger was found to produce tetrachlorophthalic anhydride (B1165640) as a main intermediate product. microbiologyresearch.org While this is a degradation product in this specific context, it demonstrates the ability of fungi to metabolize and transform complex chlorinated aromatic structures.

Although there is no direct evidence of Dibutyl Tetrachlorophthalate biosynthesis by microorganisms like Sphingomonas sanguinis DM or fungi, the widespread natural production of diverse organohalogens by these microbial groups is a well-established phenomenon. frontiersin.orgresearchgate.netnih.gov

Environmental Persistence and Fate Modeling

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down by physical, chemical, or biological processes. The fate of a chemical refers to its transport and distribution in different environmental compartments such as air, water, soil, and sediment.

Dibutyl Tetrachlorophthalate is expected to exhibit significant persistence in the environment. This is due to a combination of factors, including its low water solubility and the stability of the chlorinated aromatic ring. smolecule.comnih.gov While hydrolysis and photolysis are potential degradation pathways, they are generally slow for phthalate esters under typical environmental conditions. nih.govnih.gov The hydrolysis half-life for some phthalates can be on the order of years. researchgate.net The chlorinated ring structure of tetrachlorophthalic acid is particularly resistant to degradation. nih.gov

The persistence of substances like Dibutyl Tetrachlorophthalate is a key consideration in environmental risk assessment, as persistent chemicals can have prolonged exposure durations for ecosystems. researchgate.net